Cyanazine
Overview
Description
Cyanazine is a selective systemic herbicide primarily used to control annual grasses and broadleaf weeds in crops such as corn, peas, and broad beans . It belongs to the triazine class of herbicides, which work by inhibiting photosynthesis in target plants . This compound is known for its white crystalline appearance and has a molecular formula of C₉H₁₃ClN₆ .
Mechanism of Action
Target of Action
Cyanazine is a herbicide that belongs to the group of triazines . The primary target of this compound is the photosynthetic pathway in plants . By inhibiting photosynthesis, this compound prevents plants, especially various types of weeds, grasses, and woody plants, from converting light energy into chemical energy, thus leading to their death .
Mode of Action
This compound acts by inhibiting photosynthesis in target plants . It binds to the D1 protein in Photosystem II, blocking electron transfer and disrupting the conversion of light energy into chemical energy . This disruption starves the plant of the energy it needs to grow and survive, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic pathway . By inhibiting photosynthesis, this compound disrupts the plant’s ability to produce ATP and NADPH, two molecules crucial for the synthesis of carbohydrates and other organic compounds . This disruption leads to a cessation of growth and eventually death of the plant .
Pharmacokinetics
This compound is moderately soluble in water and many organic solvents . It is relatively volatile, which means it can evaporate into the air under certain conditions . These properties affect its distribution in the environment and its bioavailability to target plants .
Result of Action
The primary result of this compound’s action is the death of target plants . By inhibiting photosynthesis, this compound starves the plant of the energy it needs to grow and survive . This leads to a cessation of growth and eventually death of the plant .
Action Environment
The action of this compound can be influenced by various environmental factors. Its volatility means that it can evaporate into the air under certain conditions, reducing its concentration in the soil . Its solubility in water means that it can be washed away by rain or irrigation, potentially reducing its effectiveness . Its persistence in water means that it can remain active for a longer period in aquatic environments .
Biochemical Analysis
Biochemical Properties
Cyanazine works by inhibiting photosynthesis
Cellular Effects
It is known that this compound can have serious adverse health effects if ingested, as it is a neurotoxin, a suspected endocrine disrupter, and a development/reproduction toxin .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting photosynthesis
Temporal Effects in Laboratory Settings
This compound is not very reactive in neutral and slightly acidic/basic media, it is hydrolysed by strong acids and bases . It is stable to heat, light, and to hydrolysis . It is also stable to UV irradiation under practical conditions . This compound can decompose on heating, producing corrosive fumes of hydrogen chloride, nitrogen oxides, and cyanides .
Dosage Effects in Animal Models
It is known that this compound can have serious adverse health effects if ingested, as it is a neurotoxin, a suspected endocrine disrupter, and a development/reproduction toxin .
Metabolic Pathways
This compound is absorbed and then undergoes metabolic pathways involving de-alkylation & conjugation with glutathione, resulting in different metabolites . After undergoing these metabolic pathways, the metabolites leave the body in the urine and feces .
Transport and Distribution
It is known that this compound can be persistent in water .
Subcellular Localization
Given its role as a photosynthesis inhibitor, it is likely that it interacts with components of the chloroplast in plant cells .
Preparation Methods
Cyanazine is synthesized through a series of chemical reactions involving cyanuric chloride, ethylamine, and 2-amino-2-methylpropionitrile . The synthetic route typically involves the following steps:
Reaction of cyanuric chloride with ethylamine: This step introduces the ethylamino group into the triazine ring.
Reaction with 2-amino-2-methylpropionitrile: This step introduces the cyano and methyl groups into the compound.
Industrial production methods often involve the use of organic solvents to dissolve this compound due to its poor water solubility . Recent research has focused on improving its water solubility by forming inclusion complexes with hydroxypropyl beta-cyclodextrin .
Chemical Reactions Analysis
Cyanazine undergoes several types of chemical reactions, including:
Hydrolysis: This compound is hydrolyzed by strong acids and bases, leading to the breakdown of the triazine ring.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is known to be stable under neutral and slightly acidic/basic conditions.
Substitution Reactions: This compound can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyanazine has several scientific research applications, including:
Agriculture: As a herbicide, this compound is used to control weeds in various crops, improving agricultural productivity.
Environmental Studies: Research on this compound’s environmental impact, including its degradation in soil and water, is crucial for understanding its long-term effects.
Biology and Medicine: While this compound is primarily used in agriculture, its effects on non-target organisms, including potential teratogenic effects, are also studied.
Comparison with Similar Compounds
Cyanazine is part of the triazine class of herbicides, which includes other compounds such as atrazine and simazine . Compared to these similar compounds, this compound is known for its relatively fast degradation in soil . like other triazines, it poses environmental risks due to its persistence in water and potential for bioaccumulation .
Similar Compounds
Atrazine: Another triazine herbicide used to control broadleaf and grassy weeds.
Simazine: Used for similar purposes as this compound but with different environmental persistence and degradation characteristics.
This compound’s unique properties, such as its specific molecular structure and reactivity, make it a valuable compound for both agricultural and scientific research applications .
Properties
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZBPDKVEFVLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6 | |
Record name | CYANAZINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYANAZINE | |
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DSSTOX Substance ID |
DTXSID1023990 | |
Record name | Cyanazine | |
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Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanazine appears as colorless crystals. Non corrosive when dry. Used as a selective systemic herbicide., White solid; [Merck Index] Colorless solid; [CAMEO], WHITE CRYSTALLINE POWDER. | |
Record name | CYANAZINE | |
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Record name | Cyanazine | |
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Solubility |
Solubility at 25 °C (g/l) in: benzene, 15; chloroform, 210; ethanol, 45; hexane, 15., In water, 170 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 | |
Record name | CYANAZINE | |
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Record name | CYANAZINE | |
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Density |
1.29 kg/l @ 20 °C, Bulk density of technical material: Fluffed 0.35 g/cc; packed 0.45 g/cc, 1.26 g/cm³ | |
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Vapor Pressure |
0.00000014 [mmHg], 1.38X10-7 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |
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Mechanism of Action |
A photosynthesis inhibitor. | |
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Color/Form |
White crystals | |
CAS No. |
21725-46-2 | |
Record name | CYANAZINE | |
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Melting Point |
167.5-169 °C, 168 °C | |
Record name | CYANAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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